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molecular formula C15H20N2O2 B8382384 tert-butyl N-[1-(4-cyanophenyl)ethyl]glycinate

tert-butyl N-[1-(4-cyanophenyl)ethyl]glycinate

Cat. No. B8382384
M. Wt: 260.33 g/mol
InChI Key: PRYVBGSLLFOVKD-UHFFFAOYSA-N
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Patent
US09029405B2

Procedure details

4-acetylbenzonitrile (500 mg; 3.4 mmol; 1 eq.) and tert-butyl glycinate (588 mg; 4.5 mmol) were dissolved in toluene (10 mL). AcOH (103 μl; 1.7 mmol) was added. The mixture was stirred at reflux with a dean stark trap overnight. Solvents were evaporated and the resulting tert-butyl N-[1-(4-cyanophenyl)ethylidene]glycinate (889 mg; 3.4 mmol) was dissolved in MeOH (18 mL). Sodium borohydride (390 mg; 10.3 mmol) was added in portions, resulting in an exothermic reaction (reflux). The reaction was stirred at RT overnight. Solvents were evaporated. The crude residue was suspended in EtOAc, washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine and dried over MgSO4. After evaporation of the solvents the resulting yellow oil was purified by flash chromatography, affording the title compound as a colorless oil. LC/MS (Method B): 261.0 (M+H)+. HPLC (Method A): 2.77 min (purity: 98.2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
103 μL
Type
reactant
Reaction Step Two
Name
tert-butyl N-[1-(4-cyanophenyl)ethylidene]glycinate
Quantity
889 mg
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
390 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=CC(C#N)=CC=1)(=O)C.NCC(OC(C)(C)C)=O.CC(O)=O.[C:25]([C:27]1[CH:32]=[CH:31][C:30]([C:33](=[N:35][CH2:36][C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH3:34])=[CH:29][CH:28]=1)#[N:26].[BH4-].[Na+]>C1(C)C=CC=CC=1.CO>[C:25]([C:27]1[CH:28]=[CH:29][C:30]([CH:33]([NH:35][CH2:36][C:37]([O:39][C:40]([CH3:41])([CH3:43])[CH3:42])=[O:38])[CH3:34])=[CH:31][CH:32]=1)#[N:26] |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C#N)C=C1
Name
Quantity
588 mg
Type
reactant
Smiles
NCC(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
103 μL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
tert-butyl N-[1-(4-cyanophenyl)ethylidene]glycinate
Quantity
889 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C(C)=NCC(=O)OC(C)(C)C
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
390 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux with a dean stark trap overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
CUSTOM
Type
CUSTOM
Details
resulting in an exothermic reaction (reflux)
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
WASH
Type
WASH
Details
washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents the resulting yellow oil
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C(C)NCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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